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Introduction

Cionin is a neuropeptide in the ascidian Ciona intestinalis, a key model organism in

evolutionary developmental biology. As a homolog of vertebrate cholecystokinin/gastrin

peptides, understanding the spatial expression of Cionin mRNA provides valuable insights into

its physiological roles, including its recently discovered function in regulating ovulation. In situ

hybridization (ISH) is a powerful technique to visualize mRNA transcripts within the cellular

context of tissues, offering critical information for functional genomics and target validation in

drug development. These application notes provide detailed protocols for the localization of

Cionin mRNA in Ciona intestinalis, primarily within the cerebral neurons where it is almost

exclusively expressed.

Data Presentation
While precise quantitative data for Cionin mRNA expression is best obtained through

techniques like qPCR or RNA-seq, the following table provides an illustrative summary of

expected relative expression levels in different tissues based on qualitative descriptions from

research findings. This data highlights the specific localization of Cionin mRNA.
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Tissue
Relative Expression Level
of Cionin mRNA

Key Findings

Cerebral Ganglion (Brain) High

Cionin mRNA is almost

exclusively expressed in

cerebral neurons.[1]

Ovary Not Detected

The Cionin receptor (Cior2) is

highly expressed in the inner

follicular cells of the ovary, but

the Cionin peptide itself

originates from the cerebral

ganglion.[1]

Digestive Organs Not Detected

No significant expression of

Cionin mRNA has been

reported.

Siphons (Oral and Atrial) Not Detected

No significant expression of

Cionin mRNA has been

reported.

Body Wall Muscle Not Detected

No significant expression of

Cionin mRNA has been

reported.

Experimental Protocols
This section provides a detailed methodology for performing whole-mount in situ hybridization

(WMISH) to detect Cionin mRNA in the cerebral ganglion of adult Ciona intestinalis. This

protocol is adapted from standard procedures for ascidians and neuronal tissues.

Protocol 1: Digoxigenin (DIG)-Labeled Riboprobe
Synthesis for Cionin
This protocol describes the generation of a DIG-labeled antisense RNA probe specific for

Cionin mRNA.

Materials:
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Cionin cDNA clone in a plasmid vector with T7 and SP6/T3 promoters

Restriction enzymes (to linearize the plasmid)

RNase-free water, buffers, and tubes

DIG RNA Labeling Kit (e.g., from Roche)

T7 and SP6/T3 RNA polymerases

DNase I (RNase-free)

Lithium Chloride (LiCl)

Ethanol

Agarose gel electrophoresis system

Procedure:

Plasmid Linearization:

Digest 5-10 µg of the Cionin plasmid with a suitable restriction enzyme to linearize it. The

choice of enzyme depends on the orientation of the cDNA insert relative to the RNA

polymerase promoters to generate an antisense transcript.

Verify complete linearization by running a small aliquot on a 1% agarose gel.

Purify the linearized plasmid DNA using a phenol:chloroform extraction followed by

ethanol precipitation. Resuspend the DNA pellet in RNase-free water.

In Vitro Transcription:

Set up the in vitro transcription reaction in a sterile, RNase-free microfuge tube. A typical

20 µL reaction includes:

Linearized Cionin plasmid DNA (1 µg)

10x Transcription Buffer (2 µL)
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10x DIG RNA Labeling Mix (2 µL)

RNase Inhibitor (1 µL)

RNA Polymerase (T7 or SP6/T3) (2 µL)

RNase-free water to a final volume of 20 µL

Incubate the reaction at 37°C for 2 hours.

DNase Treatment:

Add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15

minutes to remove the template DNA.

Probe Purification:

Precipitate the synthesized RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-

chilled 100% ethanol.

Incubate at -20°C for at least 30 minutes.

Centrifuge at maximum speed for 30 minutes at 4°C.

Wash the pellet with 70% ethanol and air-dry briefly.

Resuspend the DIG-labeled Cionin riboprobe in 50 µL of RNase-free water.

Probe Quantification and Storage:

Run a small aliquot on an agarose gel to check the integrity and yield of the probe.

Store the probe at -80°C until use.

Protocol 2: Whole-Mount In Situ Hybridization of Cionin
mRNA in Adult Ciona Cerebral Ganglion
Materials:
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Adult Ciona intestinalis

4% Paraformaldehyde (PFA) in MOPS buffer

Phosphate Buffered Saline with 0.1% Tween-20 (PBST)

Methanol series (25%, 50%, 75% in PBST)

Proteinase K

Hybridization Buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 5 mg/mL

torula RNA)

Anti-DIG-AP (alkaline phosphatase conjugated) antibody

NBT/BCIP developing solution

Glycerol

Procedure:

Tissue Dissection and Fixation:

Dissect the neural complex (cerebral ganglion) from adult Ciona intestinalis in seawater.

Fix the tissue in 4% PFA in MOPS buffer overnight at 4°C.

Wash the tissue three times for 5 minutes each in PBST.

Dehydration and Storage:

Dehydrate the tissue through a graded methanol series (25%, 50%, 75% in PBST, then

100% methanol), with 5-minute incubations at each step.

Tissues can be stored in 100% methanol at -20°C for several months.

Rehydration and Permeabilization:

Rehydrate the tissue through a reverse methanol series into PBST.
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Treat with Proteinase K (10 µg/mL in PBST) for 10-15 minutes at room temperature to

increase probe permeability. The exact time may need optimization.

Stop the Proteinase K reaction by washing twice with PBST.

Post-fix with 4% PFA in PBST for 20 minutes at room temperature.

Wash five times for 5 minutes each in PBST.

Hybridization:

Pre-hybridize the tissue in hybridization buffer for at least 2 hours at 60°C.

Denature the Cionin DIG-labeled probe by heating at 80°C for 5 minutes and then

immediately placing on ice.

Add the probe to fresh hybridization buffer (final concentration of 0.1-1 ng/µL) and add to

the tissue.

Incubate overnight at 60°C.

Post-Hybridization Washes:

Wash the tissue at 60°C in a series of decreasing concentrations of hybridization buffer

mixed with 2x SSCT (Saline-Sodium Citrate buffer with Tween-20).

Perform high-stringency washes in 0.2x SSCT at 60°C (3 x 20 minutes).

Gradually bring the tissue to room temperature in PBST.

Immunodetection:

Block the tissue in a blocking solution (e.g., 2% Bovine Serum Albumin in PBST) for 1-2

hours at room temperature.

Incubate with anti-DIG-AP antibody (diluted 1:2000 to 1:5000 in blocking solution)

overnight at 4°C.

Wash the tissue extensively with PBST (at least 5 x 20 minutes).
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Colorimetric Detection:

Equilibrate the tissue in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH

9.5, 50 mM MgCl2, 0.1% Tween-20).

Incubate the tissue in NBT/BCIP solution in the dark. Monitor the color development

closely (can take from 30 minutes to several hours).

Stop the reaction by washing with PBST once the desired signal intensity is reached and

the background is low.

Imaging and Mounting:

Post-fix the stained tissue in 4% PFA.

Clear the tissue in a graded glycerol series (25%, 50%, 75% in PBST).

Mount the tissue on a slide in 75% glycerol and image using a bright-field microscope.

Mandatory Visualizations
Cionin Signaling Pathway in Ovulation

Cerebral Neuron
Inner Follicular Cell (Ovary)

Cionin mRNA Cionin Peptide
Translation

Cior2 Receptor
Binding Receptor Tyrosine

Kinase (RTK)
Activation

MMP Gene

Upregulation of
Expression Matrix Metalloproteinase

(MMP)

Transcription &
Translation

Ovulation
Induces

Click to download full resolution via product page

Caption: Cionin signaling pathway leading to ovulation in Ciona intestinalis.
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Caption: Workflow for whole-mount in situ hybridization of Cionin mRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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